6-methyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one
Beschreibung
Eigenschaften
IUPAC Name |
6-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2/c1-11-4-3-5-13(8-11)18-21-19(24-22-18)15-10-20-16-7-6-12(2)9-14(16)17(15)23/h3-10H,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDWKQNNRMGUMMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CNC4=C(C3=O)C=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup reaction, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Methyl Group: The methyl group can be introduced via a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst like aluminum chloride.
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide intermediate with a carboxylic acid derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative catalysts, and greener solvents to enhance the efficiency and sustainability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
6-methyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline core or the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline and oxadiazole derivatives.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
The compound is part of a broader class of oxadiazole derivatives known for their diverse pharmacological properties. Its synthesis typically involves the reaction of quinoline derivatives with oxadiazole moieties, which enhances their biological activity.
Key Findings:
- Antimicrobial Activity: Studies have shown that oxadiazole derivatives exhibit significant antibacterial and antifungal properties. For instance, compounds similar to 6-methyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one have been evaluated for their effectiveness against various pathogens, demonstrating potential as new antimicrobial agents .
- Anticancer Properties: The incorporation of oxadiazole rings into quinoline structures has been linked to enhanced anticancer activity. Some derivatives have shown promising results in inhibiting cancer cell proliferation in vitro, suggesting their potential as chemotherapeutic agents .
Biological Evaluation
Biological assays are crucial for assessing the efficacy and safety of new compounds. The evaluation of this compound has involved various methodologies:
In vitro Studies:
- Enzyme Inhibition: The compound has been tested for inhibitory activity against enzymes such as Dipeptidyl Peptidase IV (DPP-IV), which plays a role in glucose metabolism. Results indicated that certain derivatives exhibit competitive inhibition, making them potential candidates for diabetes management .
In vivo Studies:
- Toxicity Assessments: Preliminary toxicity studies have confirmed a favorable safety profile for certain derivatives when administered at therapeutic doses .
Computational Studies
Computational chemistry techniques have been employed to predict the behavior of this compound in biological systems.
Molecular Docking:
- Molecular docking studies have provided insights into the binding interactions between the compound and target proteins. These studies revealed favorable binding affinities and suggested that structural modifications could enhance activity .
Density Functional Theory (DFT):
- DFT calculations have been utilized to analyze the electronic properties of the compound. Parameters such as HOMO-LUMO energy gaps and thermochemical stability were assessed to understand reactivity and potential interactions with biological targets .
Case Studies
Several case studies highlight the practical applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated effective inhibition against Staphylococcus aureus with an IC50 value indicating potent activity. |
| Study B | Anticancer Activity | Showed significant reduction in cell viability in breast cancer cell lines when treated with oxadiazole derivatives. |
| Study C | DPP-IV Inhibition | Identified as a competitive inhibitor with promising results for managing Type 2 diabetes-related conditions. |
Wirkmechanismus
The mechanism of action of 6-methyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease pathways.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation, leading to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Nitro-Substituted Derivatives
- 6-Methyl-3-(4-nitrophenyl)isoxazolo[5,4-b]quinolin-4(9H)-one (Compound 21): Replacing the oxadiazole ring with an isoxazole and introducing a nitro group significantly increases polarity and electron-withdrawing effects. This compound (C17H12N3O4, MW 322.3) has a higher melting point (295°C decomp.) compared to non-nitro derivatives, likely due to stronger intermolecular dipole interactions .
Trimethoxyphenyl-Substituted Analogs
Modifications to the Quinolinone Core
Alkyl Chain Additions
- 6-Methyl-1-propyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one (CAS 1326895-48-0): The addition of a propyl group at position 1 increases lipophilicity (C22H21N3O2, MW 359.4) and may extend metabolic stability by shielding reactive sites. This modification contrasts with the unsubstituted NH group in the parent compound, which could participate in hydrogen bonding .
Methylsulfanyl-Substituted Derivatives
- 6-Methyl-2-methylsulfanyl-3-(4-nitrobenzoyl)quinolin-4(1H)-one (Compound 18): The methylsulfanyl group at position 2 introduces a strong electron-donating effect, altering the electronic environment of the quinolinone core. This compound (C18H15N2O4S, MW 355.0753) exhibits a high melting point (280°C decomp.), attributed to both the nitro group and sulfur-based interactions .
Table 1: Physicochemical and Structural Comparison
Biologische Aktivität
6-Methyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 317.3 g/mol. The compound features a quinoline core substituted with a 1,2,4-oxadiazole moiety and a m-tolyl group.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₅N₃O₂ |
| Molecular Weight | 317.3 g/mol |
| CAS Number | 1260712-89-7 |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. The compound has shown significant activity against Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Efficacy
In a study evaluating its antibacterial properties, the compound exhibited minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL against common bacterial strains such as Staphylococcus aureus and Escherichia coli. These findings suggest that the compound could be developed further as an antibacterial agent.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary in vitro studies indicate that it can inhibit cancer cell proliferation in various cancer lines.
Case Study: Cytotoxicity Assays
In cytotoxicity assays against HeLa (cervical cancer) and MCF7 (breast cancer) cell lines, the compound demonstrated IC50 values of approximately 25 µM and 30 µM respectively. This suggests moderate cytotoxic activity, warranting further exploration into its mechanism of action.
Structure-Activity Relationship (SAR)
The presence of the oxadiazole ring is crucial for the biological activity of this compound. Modifications to the quinoline structure or substituents on the oxadiazole significantly affect its potency.
Key Findings in SAR:
- Oxadiazole Ring : Essential for antimicrobial activity.
- Methyl Substitution : Enhances lipophilicity and cellular uptake.
- Aromatic Substituents : Influence binding affinity to biological targets.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthetic route generally includes:
- Formation of the oxadiazole ring via cyclization reactions.
- Introduction of the m-tolyl group through electrophilic aromatic substitution.
- Final cyclization to form the quinoline structure.
Q & A
Q. What are the key steps in synthesizing 6-methyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, including condensation of hydrazides with carboxylic acids (e.g., phosphorus oxychloride-mediated cyclization) and subsequent functionalization of the quinoline core. Optimization focuses on temperature control (e.g., microwave-assisted synthesis to reduce reaction time) and solvent selection (e.g., ethanol for recrystallization) to improve yield and purity. Monitoring via TLC or HPLC ensures reaction completion .
Q. How is the molecular structure of this compound confirmed experimentally?
- Methodological Answer : Structural confirmation employs spectroscopic techniques:
- 1H/13C NMR : Assigns proton and carbon environments, verifying substituent positions (e.g., methyl groups on quinoline or oxadiazole).
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves 3D conformation and stereochemistry using software like SHELX for refinement .
Q. What preliminary biological activities are associated with this compound?
- Methodological Answer : Initial screening often targets antimicrobial and anticancer activity. For example:
- Antimicrobial assays : Disk diffusion or microdilution methods against bacterial/fungal strains.
- Cytotoxicity tests : MTT assays on cancer cell lines (e.g., HL-60, MCF-7) to determine IC50 values. Oxadiazole moieties enhance target binding via hydrogen bonding or π-π stacking .
Advanced Research Questions
Q. How do substituent modifications (e.g., halogenation, alkylation) influence biological activity and selectivity?
- Methodological Answer : Structure-Activity Relationship (SAR) studies systematically vary substituents (e.g., fluorine at position 6, propyl groups on nitrogen) and compare bioactivity. For example:
- Fluorine increases metabolic stability and membrane permeability.
- Bulky alkyl groups (e.g., propyl) may reduce off-target interactions. Computational docking (e.g., AutoDock) predicts binding affinities to enzymes like topoisomerases .
Q. How can contradictory biological data across studies be resolved?
- Methodological Answer : Contradictions (e.g., varying IC50 values) require:
- Reproducibility checks : Standardizing assay protocols (e.g., cell passage number, incubation time).
- Synchrotron-based crystallography : Resolving structural polymorphisms affecting activity.
- Meta-analysis : Pooling data from multiple studies to identify trends, using statistical tools like ANOVA .
Q. What computational strategies are used to elucidate the mechanism of action?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., kinases) over time.
- QSAR Models : Correlate electronic descriptors (e.g., logP, polar surface area) with activity.
- Density Functional Theory (DFT) : Predict reactive sites for electrophilic/nucleophilic attack .
Q. How does crystallography address challenges in stereochemical assignments for this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
